molecular formula C11H14N2O3S B2894226 N-(3-sulfamoylphenyl)cyclobutanecarboxamide CAS No. 698974-64-0

N-(3-sulfamoylphenyl)cyclobutanecarboxamide

Cat. No.: B2894226
CAS No.: 698974-64-0
M. Wt: 254.3
InChI Key: BXASCOFLDQBIHR-UHFFFAOYSA-N
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Description

N-(3-Sulfamoylphenyl)cyclobutanecarboxamide is a sulfonamide derivative featuring a cyclobutane-carboxamide core linked to a sulfamoyl-substituted phenyl group.

Properties

IUPAC Name

N-(3-sulfamoylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-17(15,16)10-6-2-5-9(7-10)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASCOFLDQBIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-sulfamoylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-aminobenzenesulfonamide with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(3-sulfamoylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfamoyl derivatives

Scientific Research Applications

N-(3-sulfamoylphenyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-sulfamoylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Signal transduction: Modulating signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares N-(3-sulfamoylphenyl)cyclobutanecarboxamide with key analogs, emphasizing substituent variations:

Compound Name Core Structure Key Substituents Functional Groups Reference
This compound Cyclobutanecarboxamide 3-Sulfamoylphenyl Sulfonamide, cyclobutane Target
N4-Cycobutanecarbonylsulfathiazole (32) Cyclobutanecarboxamide 4-[(2-Thiazolylamino)sulfonyl]phenyl Thiazole, sulfonamide
N-(3-Acetylphenyl)cyclobutanecarboxamide Cyclobutanecarboxamide 3-Acetylphenyl Acetyl
N-[3-Hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide Cyclobutanecarboxamide 3-Hydroxy-3-(thiophen-3-yl)propyl Thiophene, hydroxyl
N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide Cyclobutanecarboxamide 3-Aminopropyl, N-methyl Amine, methyl

Key Observations :

  • Sulfamoyl vs.
  • Aromatic vs. Aliphatic Substituents : The 3-acetylphenyl analog () lacks the sulfonamide’s acidity, which could reduce solubility in aqueous environments compared to the target compound .
  • Heterocyclic Modifications : The thiophene-containing analog () introduces sulfur-based π-π interactions, while the hydroxyl group may improve solubility but increase metabolic susceptibility .

Physicochemical Properties

Limited quantitative data are available, but inferences can be drawn from substituent effects:

  • Polarity : The sulfamoyl group (pKa ~10–11) confers higher polarity than acetyl (pKa ~15) or thiophene derivatives, influencing logP and membrane permeability .

Biological Activity

N-(3-sulfamoylphenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide derivatives. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 270.32 g/mol

The presence of the sulfonamide group is significant as it often correlates with various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit various enzymes, including carbonic anhydrases and protein kinases, which play critical roles in cellular signaling pathways related to cancer and other diseases .

Potential Targets:

  • Carbonic Anhydrases : These enzymes are involved in pH regulation and are often targeted for cancer therapy.
  • Protein Kinases : Inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.

Antimicrobial Properties

Research highlights the potential antimicrobial activity of sulfonamide derivatives, suggesting that this compound may exhibit similar properties. For example, studies on related compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

Compounds structurally related to this compound have demonstrated promising anticancer effects. The inhibition of protein kinases involved in tumor progression has been a focal area for many sulfonamide derivatives. For instance, inhibitors targeting the PI3K pathway have been shown to reduce cell proliferation in various cancer models .

1. In Vitro Studies

In vitro studies assessing the cytotoxicity of related cyclobutane derivatives indicated that modifications in the side chains significantly affect their potency against cancer cell lines. For instance, increasing lipophilicity through structural modifications led to enhanced activity against resistant strains .

2. Animal Models

Preclinical trials using animal models have shown that compounds similar to this compound can lead to significant tumor reduction when administered alongside conventional therapies. These findings suggest a synergistic effect that warrants further investigation .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialThis compoundActive against S. aureus
AnticancerRelated sulfonamide derivativesReduced cell proliferation in cancer models
Enzyme InhibitionCarbonic anhydrase inhibitorspH regulation disruption

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